molecular formula C25H22F2N4O4S B11371885 2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)pyrimidine-4-carboxamide

2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B11371885
M. Wt: 512.5 g/mol
InChI Key: ODGYSPMBRQIQJK-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonyl, fluorophenyl, and furan moieties. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Coupling Reactions: These reactions are used to form carbon-carbon or carbon-heteroatom bonds. The coupling of the fluorophenyl and furan moieties can be achieved using palladium-catalyzed cross-coupling reactions.

    Amidation Reactions: The formation of the amide bond in the compound can be achieved through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or inhibitor, particularly in studies involving enzymes or receptors that interact with its functional groups.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific biological pathways or receptors.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
  • **2-(METHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
  • **2-(BENZENESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, the ethanesulfonyl group may provide different steric and electronic properties, influencing the compound’s interactions and reactivity.

Properties

Molecular Formula

C25H22F2N4O4S

Molecular Weight

512.5 g/mol

IUPAC Name

2-ethylsulfonyl-N-(2-fluorophenyl)-5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C25H22F2N4O4S/c1-2-36(33,34)25-28-14-22(23(30-25)24(32)29-21-8-4-3-7-20(21)27)31(16-19-6-5-13-35-19)15-17-9-11-18(26)12-10-17/h3-14H,2,15-16H2,1H3,(H,29,32)

InChI Key

ODGYSPMBRQIQJK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)N(CC3=CC=C(C=C3)F)CC4=CC=CO4

Origin of Product

United States

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